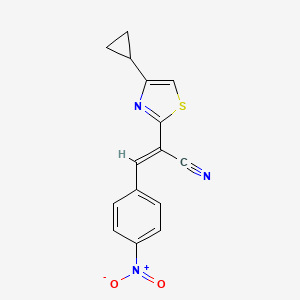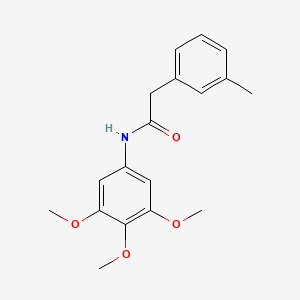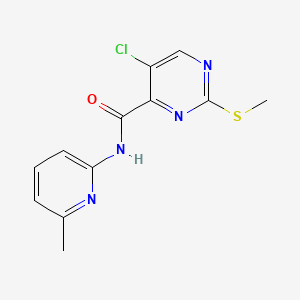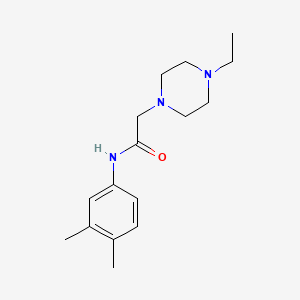![molecular formula C20H25N3O2S B5329363 (4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B5329363.png)
(4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic compound that features a combination of thiazole, piperazine, and tetrahydrofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, the introduction of the piperazine moiety, and the attachment of the tetrahydrofuran group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups allow for the design of molecules that can target specific diseases or conditions, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility. Its versatility makes it a valuable component in the design of advanced materials for various applications.
作用機序
The mechanism of action of (4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as proteins, enzymes, or receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
4-Methoxyphenethylamine: Utilized in organic synthesis and has comparable functional groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with similar applications.
Uniqueness
What sets (4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone apart is its unique combination of functional groups and structural features. This allows for a broader range of chemical reactions and applications compared to similar compounds. Its versatility and potential for customization make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[4-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-4-2-5-16(12-15)19-21-17(14-26-19)13-22-7-9-23(10-8-22)20(24)18-6-3-11-25-18/h2,4-5,12,14,18H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWMPKWFPVPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)


![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl]ethanamine;hydrochloride](/img/structure/B5329307.png)

![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329333.png)
![(4E)-4-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5329340.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)
